1-(2-hydroxyethyl)azetidin-2-one 1-(2-hydroxyethyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 77897-83-7
VCID: VC11584335
InChI: InChI=1S/C5H9NO2/c7-4-3-6-2-1-5(6)8/h7H,1-4H2
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

1-(2-hydroxyethyl)azetidin-2-one

CAS No.: 77897-83-7

Cat. No.: VC11584335

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(2-hydroxyethyl)azetidin-2-one - 77897-83-7

Specification

CAS No. 77897-83-7
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 1-(2-hydroxyethyl)azetidin-2-one
Standard InChI InChI=1S/C5H9NO2/c7-4-3-6-2-1-5(6)8/h7H,1-4H2
Standard InChI Key SLFOEEOQPLJIPX-UHFFFAOYSA-N
Canonical SMILES C1CN(C1=O)CCO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula, C₅H₉NO₂, corresponds to a 13-atom system featuring an azetidin-2-one core (a four-membered ring with three carbons and one nitrogen) substituted at the 1-position with a 2-hydroxyethyl group (-CH₂CH₂OH). Key structural descriptors include:

  • SMILES: C1CN(C1=O)CCO

  • InChIKey: SLFOEEOQPLJIPX-UHFFFAOYSA-N

  • IUPAC Name: 1-(2-Hydroxyethyl)azetidin-2-one

The planar azetidine ring imposes significant ring strain, a hallmark of β-lactams, which is critical for their biological activity.

Physicochemical Data

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺116.07061121.7
[M+Na]⁺138.05255127.7
[M+NH₄]⁺133.09715125.3
[M-H]⁻114.05605118.6

These values are essential for mass spectrometry-based identification in complex matrices .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of 1-(2-hydroxyethyl)azetidin-2-one is detailed in patent EP0213610A1, which outlines a stereoselective approach using chiral 1,3-thiazolidine-2-thione derivatives . The process involves:

  • Enolate Formation: Treatment of a thiazolidine precursor with tin(II) triflate and a tertiary amine base (e.g., N-ethylpiperidine) at -78°C to 0°C in tetrahydrofuran (THF).

  • Nucleophilic Addition: Reaction of the enolate with a 4-substituted azetidinone derivative to install the 2-hydroxyethyl group.

  • Deprotection: Acidic or basic hydrolysis to yield the final product.

Critical reaction parameters include:

  • Temperature: -100°C to 25°C (optimized at -78°C for enantiomeric purity) .

  • Catalyst: Tin(II) triflate (1–1.5 equivalents relative to substrate) .

  • Solvent: Tetrahydrofuran, dichloromethane, or ethers .

Stereochemical Outcomes

The patent emphasizes the production of optically active derivatives through diastereomeric resolution. For instance, the (1'R,3S)-threo isomer is preferentially formed when using (R)-configured thiazolidine precursors, enabling access to enantiomerically pure intermediates for antibiotics .

Applications in Antibiotic Development

Role in Carbapenem Synthesis

1-(2-Hydroxyethyl)azetidin-2-one serves as a precursor for carbapenem antibiotics, such as thienamycin analogs, which exhibit broad-spectrum activity against β-lactamase-producing pathogens . The compound’s 2-hydroxyethyl side chain is retained in final drug molecules to enhance water solubility and binding affinity to penicillin-binding proteins (PBPs).

Structure-Activity Relationships (SAR)

  • Ring Strain: The azetidinone ring’s inherent strain facilitates acylation of bacterial PBPs, disrupting cell wall synthesis.

  • Hydroxyethyl Substituent: The -CH₂CH₂OH group improves pharmacokinetic properties by increasing hydrophilicity and reducing plasma protein binding.

Analytical and Pharmacological Profiling

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~1770 cm⁻¹ (C=O stretch of β-lactam) .

  • NMR: δ 3.5–4.0 ppm (m, azetidine ring protons), δ 1.8–2.2 ppm (m, hydroxyethyl protons).

Predicted ADMET Properties

Computational models suggest:

  • LogP: 0.45 (moderate hydrophilicity)

  • Bioavailability: 65–70% (oral)

  • CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 50 μM).

Future Directions and Challenges

Expanding Therapeutic Utility

Ongoing research aims to derivatize the hydroxyethyl group to develop:

  • β-Lactamase Inhibitors: Hybrid molecules combining azetidinone and diazabicyclooctane motifs.

  • Anticancer Agents: Metal complexes targeting DNA topoisomerases.

Synthetic Bottlenecks

Challenges include improving enantioselectivity in large-scale synthesis and mitigating ring-opening side reactions during storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator